

Unveiling the Solid-State Architecture of 1,2-Dichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dichlorobenzene

Cat. No.: B045396

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of **1,2-dichlorobenzene**, a compound of interest in various chemical and pharmaceutical applications. Understanding its solid-state properties is crucial for controlling crystallization processes, predicting physicochemical characteristics, and informing rational drug design. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the underlying experimental workflow.

Core Crystallographic Data

The crystal structure of **1,2-dichlorobenzene** has been determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system. A summary of the key crystallographic parameters is presented in the table below, based on the work of Boese et al. (2001).

| Parameter | Value |
|--|---|
| Chemical Formula | C ₆ H ₄ Cl ₂ |
| Formula Weight | 147.00 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| Temperature (K) | 153(2) |
| a (Å) | 5.993(1) |
| b (Å) | 5.513(1) |
| c (Å) | 10.669(2) |
| α (°) | 90 |
| β (°) | 96.69(3) |
| γ (°) | 90 |
| Volume (Å ³) | 349.9(1) |
| Z | 2 |
| Calculated Density (g/cm ³) | 1.394 |
| Absorption Coefficient (mm ⁻¹) | 0.897 |
| Reflections Collected | 1234 |
| Independent Reflections | 617 |
| R-factor (%) | 4.58 |

Experimental Protocol: In Situ Crystallization and X-ray Diffraction

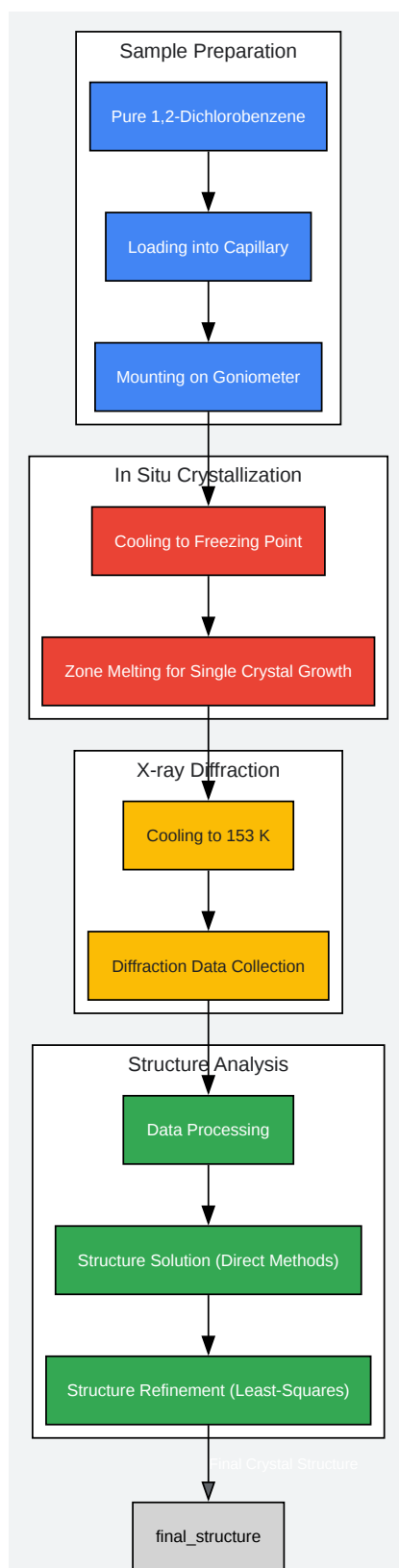
The determination of the crystal structure of **1,2-dichlorobenzene**, a low-melting solid, required a specialized experimental approach known as in situ crystallization coupled with X-

ray diffraction. This method allows for the growth of a single crystal directly on the diffractometer at low temperatures.

1. **Sample Preparation and Mounting:** A pure sample of **1,2-dichlorobenzene** was introduced into a thin-walled glass capillary. The capillary was then mounted on the goniometer head of the X-ray diffractometer.
2. **In Situ Crystallization:** The sample was cooled to its freezing point using a controlled nitrogen gas stream. A single crystal was grown from the melt by carefully controlling the temperature gradient. This process, often referred to as zone melting, involves melting a small portion of the solidified sample and then slowly moving the molten zone along the capillary, allowing a single crystal to form in its wake.
3. **Data Collection:** Once a suitable single crystal was obtained, it was cooled to a stable low temperature (153 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. The crystal was rotated through a series of angles, and the diffraction pattern, consisting of a set of reflections, was recorded.
4. **Structure Solution and Refinement:** The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F^2 . This refinement process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the crystal structure analysis of **1,2-dichlorobenzene**.



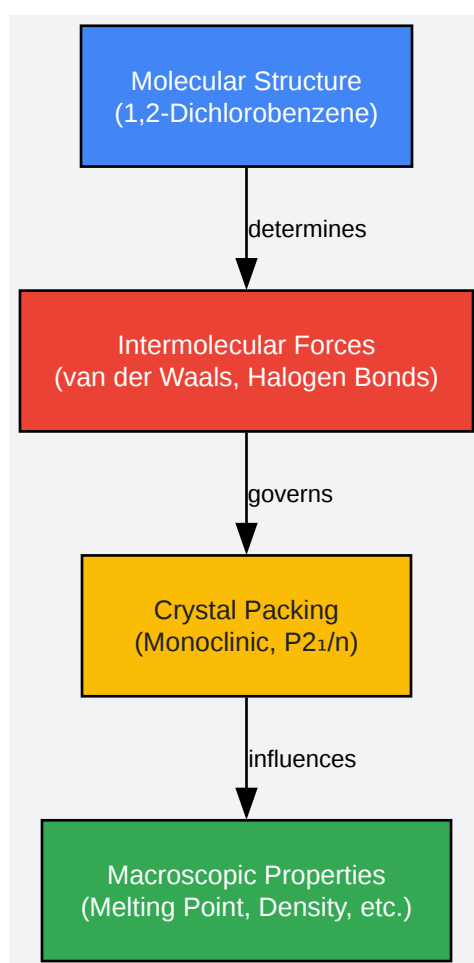
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Caption: Experimental workflow for the crystal structure determination of **1,2-dichlorobenzene**.

Intermolecular Interactions and Crystal Packing

The arrangement of **1,2-dichlorobenzene** molecules in the crystal lattice is primarily governed by weak intermolecular interactions. The dominant forces are van der Waals interactions, including halogen-halogen ($\text{Cl}\cdots\text{Cl}$) and halogen-hydrogen ($\text{Cl}\cdots\text{H}$) contacts. These interactions dictate the packing efficiency and ultimately influence the macroscopic properties of the crystalline material.

The logical relationship between the molecular structure and the resulting crystal packing can be visualized as follows:



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Caption: Relationship between molecular structure, intermolecular forces, and crystal properties.

This technical guide provides a foundational understanding of the crystal structure of **1,2-dichlorobenzene**. This information is essential for scientists and researchers working with this compound, enabling better control over its solid-state behavior and facilitating its application in various fields, including drug development.

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